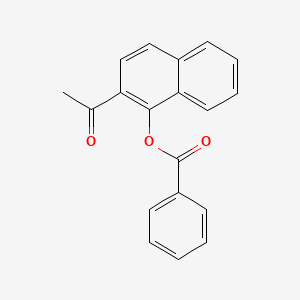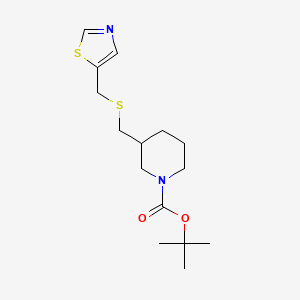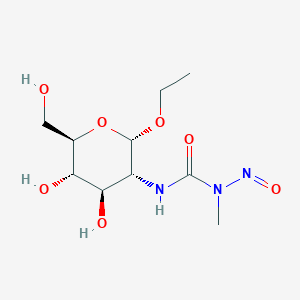
alpha-Ethylstreptozotocin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Ethylstreptozotocin is a chemical compound with the molecular formula C10H19N3O7. It is a derivative of streptozotocin, which is known for its use in medical research, particularly in the study of diabetes and cancer. This compound shares similar properties with streptozotocin but has unique characteristics that make it valuable in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethylstreptozotocin involves the modification of streptozotocin. The process typically includes the introduction of an ethyl group to the streptozotocin molecule. This can be achieved through various organic synthesis techniques, including alkylation reactions. The reaction conditions often require specific catalysts and solvents to ensure the successful attachment of the ethyl group without compromising the integrity of the original molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized to minimize waste and maximize efficiency, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Ethylstreptozotocin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Aplicaciones Científicas De Investigación
Alpha-Ethylstreptozotocin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is employed in biological research to study cellular processes and metabolic pathways.
Medicine: this compound is used in medical research to induce experimental diabetes in animal models, allowing researchers to study the disease’s progression and potential treatments.
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
Alpha-Ethylstreptozotocin exerts its effects through several mechanisms:
DNA Alkylation: The compound can alkylate DNA, leading to the disruption of cellular processes and ultimately cell death. This property makes it useful in cancer research as a potential chemotherapeutic agent.
Glucose Transport: Similar to streptozotocin, this compound is taken up by cells via the glucose transporter GLUT2. This selective uptake allows it to target specific cell types, such as pancreatic beta cells.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cellular damage. This mechanism is particularly relevant in its use to induce diabetes in animal models.
Comparación Con Compuestos Similares
Alpha-Ethylstreptozotocin is similar to other compounds in the streptozotocin family, such as:
Streptozotocin: The parent compound, known for its use in diabetes and cancer research.
Alloxan: Another diabetogenic agent used to induce diabetes in animal models.
Chlorozotocin: A derivative with enhanced antitumor activity compared to streptozotocin.
Uniqueness
This compound’s unique properties, such as its selective uptake by GLUT2 and its ability to generate ROS, make it a valuable tool in scientific research. Its ethyl group modification provides distinct chemical and biological properties that differentiate it from other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research, particularly in the study of diabetes and cancer. By understanding its preparation methods, chemical reactions, and applications, researchers can continue to explore its potential in various fields.
Propiedades
Número CAS |
53347-34-5 |
|---|---|
Fórmula molecular |
C10H19N3O7 |
Peso molecular |
293.27 g/mol |
Nombre IUPAC |
3-[(2S,3R,4R,5S,6R)-2-ethoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C10H19N3O7/c1-3-19-9-6(11-10(17)13(2)12-18)8(16)7(15)5(4-14)20-9/h5-9,14-16H,3-4H2,1-2H3,(H,11,17)/t5-,6-,7-,8-,9+/m1/s1 |
Clave InChI |
HLUJDFYRNNUNMY-OKNNCHMLSA-N |
SMILES isomérico |
CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O |
SMILES canónico |
CCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)
![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
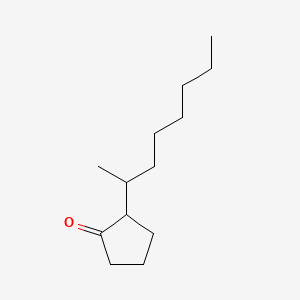
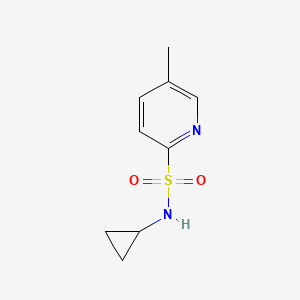
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
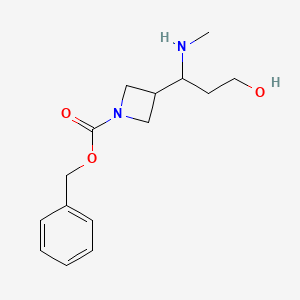
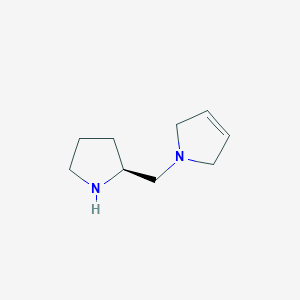



![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}propan-1-one](/img/structure/B13950473.png)
